Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride
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Overview
Description
Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H20N2O2S·HCl. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes an azetidine ring and a thiazinane ring, making it a valuable intermediate in the synthesis of various complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride typically involves multiple steps. One common method starts with the reaction of tert-butyl azetidine-1-carboxylate with 1,3-thiazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride is not fully understood. its unique structure suggests that it may interact with various molecular targets, including enzymes and receptors. The azetidine ring is known to be a bioisostere for certain functional groups, potentially allowing the compound to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of the thiazinane ring.
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Contains an oxoethyl group instead of the thiazinane ring
Uniqueness
Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride is unique due to the presence of both the azetidine and thiazinane rings. This dual-ring structure imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S.ClH/c1-12(2,3)16-11(15)14-7-9(8-14)10-13-5-4-6-17-10;/h9-10,13H,4-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSAJPODITVJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2NCCCS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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